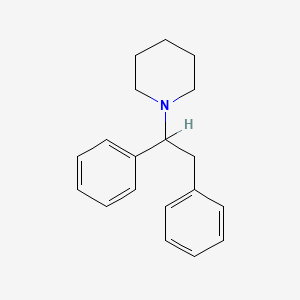

Diphenidine

货号:

B1206869

CAS 编号:

36794-52-2

分子量:

265.4 g/mol

InChI 键:

JQWJJJYHVHNXJH-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Diphenidine (IUPAC Name: 1-(1,2-Diphenylethyl)piperidine; CAS Number: 36794-52-2) is a dissociative substance belonging to the 1,2-diarylethylamine class that acts as a potent N-Methyl-D-aspartate (NMDA) receptor antagonist . Its primary research value lies in its non-competitive antagonism of the NMDA receptor, a mechanism of action it shares with other dissociative anesthetics such as ketamine and phencyclidine (PCP) . Electrophysiological studies confirm that this compound reduces the amplitude of NMDA-mediated field excitatory postsynaptic potentials (fEPSPs) to a similar extent as ketamine, making it a compound of significant interest for neuroscience research . The (S)-enantiomer of this compound exhibits a markedly higher potency, being approximately 40 times more potent than its (R)-enantiomer counterpart . Beyond its affinity for the NMDA receptor, this compound also binds with submicromolar affinity to the σ1 receptor, σ2 receptor, and the dopamine transporter (DAT), suggesting a complex pharmacological profile worthy of further investigation . Historically, research into 1,2-diarylethylamines like this compound has explored their potential therapeutic applications, including as neuroprotective agents for the treatment of neurotoxic injury related to conditions like stroke, cardiac arrest, or perinatal asphyxia . More recent research interests include investigating ligands for the sigma-1 receptor for the treatment of Alzheimer's disease, ischemic stroke, and neuropathic pain . This product is offered as a high-purity white powder and is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for ensuring compliance with all local, state, national, and international regulations regarding the handling and use of this substance.

属性

CAS 编号 |

36794-52-2 |

|---|---|

分子式 |

C19H23N |

分子量 |

265.4 g/mol |

IUPAC 名称 |

1-(1,2-diphenylethyl)piperidine |

InChI |

InChI=1S/C19H23N/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |

InChI 键 |

JQWJJJYHVHNXJH-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |

同义词 |

1-(1,2-diphenylethyl)piperidine diphenidine |

产品来源 |

United States |

Foundational & Exploratory

Diphenidine's Mechanism of Action on NMDA Receptors: A Technical Guide

Introduction

Diphenidine (1,2-DEP) is a dissociative anesthetic of the 1,2-diarylethylamine class.[1][2] First synthesized in 1924, it has gained attention in recent years as a research chemical.[2][3] Its primary pharmacological activity is mediated through the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a mechanism it shares with other dissociative agents like phencyclidine (PCP) and ketamine.[1][3] This guide provides an in-depth technical overview of this compound's mechanism of action at the NMDA receptor, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Uncompetitive Channel Blockade

The NMDA receptor is a glutamate-gated ion channel crucial for excitatory synaptic transmission and synaptic plasticity.[4][5] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine).[6] A key feature of the NMDA receptor is a voltage-dependent magnesium (Mg²⁺) block within the ion channel pore.[6][7] Depolarization of the postsynaptic membrane is necessary to relieve this block, allowing the influx of cations, most notably Calcium (Ca²⁺).[5][6]

Electrophysiological studies have established that this compound functions as an uncompetitive channel blocker .[3] This means it does not compete with glutamate or glycine for their binding sites on the exterior of the receptor.[8][9] Instead, this compound binds to a site located within the ion channel pore, often referred to as the "PCP site" or "dizocilpine (MK-801) site".[6][10] For this compound to exert its blocking effect, the channel must first be opened by the binding of both agonists. Once bound inside the pore, this compound physically obstructs the flow of ions, thereby antagonizing the receptor's function. This action is highly voltage-dependent.[10][11]

A significant characteristic of this compound is its stereoselectivity. The (S)-enantiomer demonstrates a binding affinity for the NMDA receptor that is approximately 40 times higher than that of the (R)-enantiomer.[2][3]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound and related compounds for the NMDA receptor and other relevant central nervous system targets. Lower Ki values indicate higher binding affinity.

| Compound | Target Receptor/Transporter | Binding Affinity (Ki) [nM] | Reference(s) |

| This compound | NMDA Receptor (PCP Site) | 18 - 39 | [3] |

| Dopamine Transporter (DAT) | 230 - 317 | [3] | |

| Sigma 1 (σ₁) Receptor | Submicromolar Affinity | [2] | |

| Sigma 2 (σ₂) Receptor | Submicromolar Affinity | [2] | |

| Ephenidine | NMDA Receptor (PCP Site) | 66 | [10][11] |

| Dopamine Transporter (DAT) | 379 | [10][11] | |

| Noradrenaline Transporter (NET) | 841 | [10][11] | |

| Sigma 1 (σ₁) Receptor | 629 | [10][11] | |

| Sigma 2 (σ₂) Receptor | 722 | [10][11] | |

| Methoxphenidine (2-MXP) | NMDA Receptor (PCP Site) | 36 - 170 | [12] |

| Ketamine | NMDA Receptor (PCP Site) | Potency is generally ranked lower than this compound | [3] |

| MK-801 | NMDA Receptor (PCP Site) | Potency is generally ranked higher than this compound | [3] |

Experimental Protocols

The characterization of this compound's activity at the NMDA receptor relies on several key experimental methodologies.

Radioligand Binding Assays

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor site.

-

Objective: To quantify the affinity of this compound for the PCP binding site within the NMDA receptor ion channel.

-

Principle: A competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a specific radiolabeled ligand (e.g., [³H]MK-801) from the receptor.

-

Methodology:

-

Tissue Preparation: Homogenized tissue from a brain region rich in NMDA receptors, such as the rat forebrain, is prepared.[12]

-

Incubation: The brain homogenates are incubated with a fixed concentration of the radioligand (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After incubation reaches equilibrium, the bound and free radioligand are separated, typically by rapid vacuum filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[13]

-

Electrophysiology: Field Excitatory Postsynaptic Potentials (fEPSPs)

This in vitro technique measures the functional effect of a compound on synaptic transmission.

-

Objective: To assess the inhibitory effect of this compound on NMDA receptor-mediated synaptic responses.

-

Principle: Electrical stimulation of presynaptic fibers in a brain slice evokes a postsynaptic potential that can be recorded with an extracellular electrode. By pharmacologically isolating the NMDA receptor component of this response, the effect of an antagonist can be quantified.

-

Methodology:

-

Slice Preparation: Thin (e.g., 400 µm) slices of the hippocampus are prepared from the rat brain and maintained in artificial cerebrospinal fluid (aCSF).[13]

-

Recording Setup: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.[13][14]

-

Pharmacological Isolation: To isolate the NMDA receptor-mediated fEPSP (NMDAR-fEPSP), antagonists for AMPA receptors (e.g., 10 µM NBQX) and GABAₐ receptors (e.g., 50 µM picrotoxin) are added to the aCSF.[13][15]

-

Baseline & Application: A stable baseline of NMDAR-fEPSPs is recorded. This compound is then added to the perfusing aCSF at a known concentration.

-

Data Analysis: The amplitude and/or area of the NMDAR-fEPSP are measured before and after drug application. The percentage of inhibition and the time course of the block are determined.[13][15] Studies show that this compound has a slow onset of action in this assay.[2][15]

-

Calcium Imaging

This method visualizes the functional consequence of NMDA receptor activation—calcium influx.

-

Objective: To measure the change in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its inhibition by this compound.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2).[16][17] The binding of Ca²⁺ to the indicator alters its fluorescent properties, which can be measured with a fluorescence microscope or plate reader.[16][18]

-

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., cerebellar granule cells) or cell lines (e.g., HEK293) expressing recombinant NMDA receptors are used.[16][19]

-

Dye Loading: Cells are incubated with the acetoxymethyl (AM) ester form of the fluorescent indicator, which allows it to cross the cell membrane.

-

Stimulation: The NMDA receptors are activated by applying glutamate and a co-agonist.

-

Measurement: The change in fluorescence intensity is recorded over time. To test for antagonism, cells are pre-incubated with this compound before the agonists are applied.

-

Data Analysis: The fluorescence signal is converted to [Ca²⁺]i. The magnitude of the calcium response in the presence of this compound is compared to the control response to determine the degree of inhibition.

-

Visualizations: Signaling Pathways and Experimental Workflows

Canonical NMDA Receptor Activation Pathway

Caption: Canonical activation pathway of the NMDA receptor.

This compound's Uncompetitive Antagonism

Caption: Mechanism of this compound as an uncompetitive channel blocker.

Experimental Workflow: fEPSP Inhibition Assay

Caption: Experimental workflow for measuring NMDA-fEPSP inhibition.

References

- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cdn.who.int [cdn.who.int]

- 4. iipseries.org [iipseries.org]

- 5. mdpi.com [mdpi.com]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. NMDA Receptors in Neurodevelopmental Disorders: Pathophysiology and Disease Models [mdpi.com]

- 8. Open channel block of NMDA receptors by diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.who.int [cdn.who.int]

- 13. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.plos.org [journals.plos.org]

- 15. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues | PLOS One [journals.plos.org]

- 16. portal.research.lu.se [portal.research.lu.se]

- 17. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 18. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]

- 19. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Diphenidine vs (R)-Diphenidine: A Technical Examination of Enantiomer Potency and Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenidine, a diarylethylamine with dissociative properties, has garnered significant interest within the scientific community for its potent N-methyl-D-aspartate (NMDA) receptor antagonism. As a chiral molecule, this compound exists as two enantiomers, (S)-diphenidine and (R)-diphenidine, which exhibit markedly different pharmacological profiles. This technical guide provides an in-depth analysis of the stereoselective potency of this compound enantiomers at the NMDA receptor and other key central nervous system targets. Quantitative binding data, detailed experimental protocols for synthesis, chiral separation, and receptor binding assays are presented to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Analysis of Receptor Binding Affinities

The primary mechanism of action for this compound's dissociative effects is its antagonism of the NMDA receptor. Notably, this interaction is highly stereoselective, with the (S)-enantiomer displaying significantly greater potency than the (R)-enantiomer. While data on the enantiomer-specific binding at other receptors is limited in publicly available literature, the affinity of racemic this compound for several monoamine transporters and sigma receptors has been characterized.

| Compound | Receptor | Kᵢ (nM) | Reference |

| (S)-Diphenidine | NMDA | 120 | [1] |

| (R)-Diphenidine | NMDA | 5250 | [1] |

| Racemic this compound | NMDA | 18 - 39 | [2] |

| Racemic this compound | Dopamine Transporter (DAT) | 230 - 317 | [2] |

| Racemic this compound | Norepinephrine Transporter (NET) | 1900 | [3] |

| Racemic this compound | Serotonin Transporter (SERT) | >10000 | [3] |

| Racemic this compound | Sigma-1 (σ₁) | Submicromolar affinity | [4] |

| Racemic this compound | Sigma-2 (σ₂) | Submicromolar affinity | [4] |

The data clearly demonstrates that the (S)-enantiomer is approximately 44 times more potent at the NMDA receptor than the (R)-enantiomer, highlighting the critical importance of stereochemistry in the pharmacological activity of this compound[2][4][5]. Racemic this compound also interacts with the dopamine and norepinephrine transporters, albeit with lower affinity than for the NMDA receptor[2][3]. Its affinity for the serotonin transporter is notably weak[3]. Furthermore, racemic this compound exhibits submicromolar affinity for both sigma-1 and sigma-2 receptors, suggesting these sites may also contribute to its overall pharmacological profile[4].

Experimental Protocols

Synthesis of Racemic this compound (1-(1,2-diphenylethyl)piperidine)

This protocol is adapted from described synthetic routes for diarylethylamines[6].

Materials:

-

1,2-diphenylethylamine

-

1,5-dibromopentane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

To a solution of 1,2-diphenylethylamine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and 1,5-dibromopentane (1.2 eq).

-

Heat the mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain racemic this compound.

Chiral Separation of (S)- and (R)-Diphenidine via High-Performance Liquid Chromatography (HPLC)

This protocol is a general guide based on established methods for chiral separations of pharmacologically active amines[7][8]. The specific chiral stationary phase and mobile phase composition may require optimization.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based column such as Chiralpak IA, IB, or IC)

-

Mobile phase: A mixture of n-hexane and a polar organic modifier (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine, 0.1% v/v). The exact ratio should be optimized for best resolution.

-

Racemic this compound sample dissolved in the mobile phase.

Procedure:

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

-

Inject a small volume of the dissolved racemic this compound sample onto the column.

-

Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 254 nm).

-

The two enantiomers will exhibit different retention times, allowing for their separation.

-

Collect the separated enantiomer fractions as they elute from the column.

-

The purity of the collected fractions can be confirmed by re-injecting a small aliquot of each fraction onto the same chiral HPLC system.

References

- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and characterization of the 'research chemical' this compound, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. cdn.who.int [cdn.who.int]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. bgb-analytik.com [bgb-analytik.com]

An In-depth Technical Guide on the Binding Affinity of Diphenidine at Sigma-1 and Sigma-2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of diphenidine at sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This compound, a diarylethylamine, is a dissociative anesthetic that has gained attention for its interactions with various central nervous system targets, including N-methyl-D-aspartate (NMDA) receptors and, notably, sigma receptors.[1][2] Understanding its affinity and the experimental methodologies used to determine these interactions is crucial for elucidating its pharmacological profile and potential therapeutic applications.

Quantitative Binding Affinity of this compound

This compound exhibits a moderate affinity for both sigma-1 and sigma-2 receptors. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half of the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

A key study by Wallach et al. (2016) determined the Kᵢ values of this compound at both sigma receptor subtypes.[1] These values, along with data for the related compound 2-MeO-diphenidine, are summarized in the table below for comparative analysis.[3]

| Compound | Receptor | Kᵢ (nM) |

| This compound | Sigma-1 (σ₁) | 290 |

| This compound | Sigma-2 (σ₂) | 193 |

| 2-MeO-diphenidine | Sigma-1 (σ₁) | 124 |

| 2-MeO-diphenidine | Sigma-2 (σ₂) | 508 |

Data sourced from Wallach et al. (2016) as cited in the WHO Critical Review Report on this compound and 2-MEO-diphenidine.[1][3]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for compounds like this compound at sigma receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.

General Workflow for Radioligand Binding Assay

References

An In-depth Technical Guide on the Electrophysiological Effects of Diphenidine on Synaptic Transmission

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diphenidine (1,2-DEP), a 1,2-diarylethylamine, is a dissociative anesthetic that has gained attention in both recreational drug markets and scientific research.[1] Its psychoactive effects are primarily attributed to its interaction with the central nervous system, specifically its influence on synaptic transmission. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols for its study. The primary mechanism of action for this compound is as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which is consistent with its classification as a dissociative agent.[2]

Core Mechanism of Action: NMDA Receptor Antagonism

Electrophysiological studies have consistently demonstrated that this compound functions as an antagonist at the NMDA receptor.[2] It is believed to exert its effects via an uncompetitive channel-blocking mechanism, similar to other dissociative anesthetics like ketamine and phencyclidine (PCP).[2] This means that this compound likely enters and binds to a site within the ion channel of the NMDA receptor when it is in its open state, thereby physically occluding the flow of ions such as Ca²⁺ and Na⁺. This action selectively inhibits the NMDA receptor-mediated component of excitatory synaptic transmission.[2]

Studies on rat hippocampal slices have confirmed that this compound effectively reduces NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[2] The potency of this compound in inhibiting these fEPSPs is greater than that of ketamine and memantine, which aligns with its higher affinity for the NMDA receptor.[2] Furthermore, this compound exhibits selectivity for the NMDA receptor, as it does not significantly affect α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated fEPSPs at concentrations where NMDA receptor antagonism is prominent.[3]

Signaling Pathway of this compound Action

The primary signaling pathway affected by this compound is the glutamatergic synapse, specifically targeting the NMDA receptor. The following diagram illustrates this mechanism.

Quantitative Electrophysiological Data

The following tables summarize the quantitative data on the effects of this compound and related compounds on NMDA receptor binding and function.

Table 1: NMDA Receptor Binding Affinities

| Compound | Kᵢ (nM) at PCP Site of NMDA Receptor |

| This compound (DPH) | 18 |

| MK-801 | 3.1 |

| Phencyclidine (PCP) | 49 |

| Ketamine | 480 |

| Memantine | 1600 |

| Data sourced from Wallach et al. (2016) |

Table 2: Inhibition of NMDAR-Mediated Field Excitatory Postsynaptic Potentials (fEPSPs)

| Compound | Concentration (µM) | Time to Half-Maximal Response (t½, min) | Maximal Inhibition (%) |

| This compound (DPH) | 1 | 172 | ~60 |

| This compound (DPH) | 10 | 45 | ~85 |

| Ketamine | 10 | 17 | 78 |

| Memantine | 10 | 33 | 55 |

| Data represents the slow onset of inhibition and maximal effect derived from single exponential curve-fitting. Sourced from Wallach et al. (2016).[1] |

Table 3: Effects on AMPA Receptor-Mediated Transmission

| Compound | Concentration (µM) | Effect on AMPA Receptor-Mediated fEPSP |

| 2-MXP (analogue of this compound) | 50-100 | No reduction observed |

| This demonstrates the selectivity of diarylethylamines for NMDA receptors over AMPA receptors. Sourced from Wallach et al. (2016).[3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the electrophysiological effects of this compound.

Protocol 1: Field Excitatory Postsynaptic Potential (fEPSP) Recording in Hippocampal Slices

This protocol is adapted from the methodology used in studies investigating this compound's effects on NMDAR-mediated synaptic transmission.[4]

-

Slice Preparation:

-

Anesthetize and decapitate a Wistar rat in accordance with institutional animal care and use committee guidelines.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 26 NaHCO₃, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgSO₄, and 10 glucose.

-

Prepare 400 µm thick horizontal hippocampal slices using a vibratome.

-

Transfer slices to an interface-style holding chamber with a constant flow of oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a recording chamber perfused with oxygenated aCSF at 32°C.

-

Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway to elicit synaptic responses.

-

Position a glass microelectrode (filled with aCSF, 2-5 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.

-

Deliver stimuli at a low frequency (e.g., 0.033 Hz) to establish a stable baseline.

-

-

Isolation of NMDAR-Mediated fEPSPs:

-

After recording a stable baseline of mixed AMPA/NMDA receptor-mediated fEPSPs, switch to a modified aCSF containing:

-

An AMPA receptor antagonist (e.g., 10 µM NBQX) to block the fast component of the excitatory transmission.

-

A GABA-A receptor antagonist (e.g., 50 µM picrotoxin) to block inhibitory currents.

-

A GABA-B receptor antagonist (e.g., 1 µM CGP 55845) to further isolate excitatory transmission.

-

-

Increase the stimulus intensity to obtain a submaximal NMDAR-fEPSP and record a stable baseline for at least 30 minutes.

-

-

Drug Application and Data Analysis:

-

Introduce this compound at the desired concentration (e.g., 1 µM or 10 µM) into the perfusing aCSF.

-

Record the amplitude and area of the NMDAR-fEPSP for an extended period (e.g., 3-12 hours) to observe the slow onset and maximal effect of the drug.

-

Analyze the data by normalizing the fEPSP slope or amplitude to the pre-drug baseline. Fit the time course of inhibition to a single exponential curve to determine the time to half-maximal response (t½) and the maximal inhibition.

-

Protocol 2: Whole-Cell Patch-Clamp Recording (Adapted for this compound from Ephenidine Studies)

While specific whole-cell patch-clamp data for this compound is limited, the following protocol is based on studies of the closely related compound ephenidine and is suitable for investigating the voltage-dependent block of NMDA receptors by this compound.[4]

-

Slice Preparation: As described in Protocol 1.

-

Cell Visualization and Patching:

-

Visualize pyramidal neurons in the CA1 region of the hippocampus using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipettes with an internal solution containing (in mM): 130 Cs-gluconate, 8 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).

-

Approach a target neuron and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.

-

-

Voltage-Clamp Recording of NMDA-EPSCs:

-

Clamp the neuron at a holding potential of +40 mV to relieve the Mg²⁺ block of NMDA receptors.

-

Pharmacologically isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by perfusing the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 100 µM picrotoxin).

-

Stimulate afferent fibers with a bipolar electrode placed in the stratum radiatum to evoke NMDA-EPSCs.

-

-

Drug Application and Analysis:

-

Establish a stable baseline of evoked NMDA-EPSCs.

-

Apply this compound (e.g., 10 µM) via the perfusion system.

-

To assess voltage dependency, record NMDA-EPSCs at a range of holding potentials (e.g., from -80 mV to +60 mV).

-

Analyze the peak amplitude and decay kinetics of the NMDA-EPSCs before and after drug application. A reduction in current amplitude, particularly at negative holding potentials, would indicate a voltage-dependent channel block.

-

Visualized Experimental Workflow

The following diagram outlines the general workflow for conducting fEPSP experiments to assess the impact of this compound on synaptic transmission.

Conclusion

The electrophysiological profile of this compound is characterized by its potent and selective antagonism of the NMDA receptor. Its slow onset of action and significant reduction of NMDAR-mediated synaptic transmission are key features observed in in vitro studies. The provided protocols offer a robust framework for researchers to investigate the nuanced effects of this compound and other 1,2-diarylethylamines on synaptic function. Further research, particularly utilizing whole-cell patch-clamp techniques, will be invaluable in elucidating the precise binding kinetics and voltage-dependency of this compound's interaction with the NMDA receptor, thereby providing a more complete understanding of its pharmacological and toxicological properties.

References

- 1. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues | PLOS One [journals.plos.org]

- 2. Item - Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - figshare - Figshare [figshare.com]

- 3. journals.plos.org [journals.plos.org]

- 4. Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Potential of Diphenidine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenidine, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, has garnered interest for its potential therapeutic applications, including neuroprotection.[1][2][3] Excessive activation of NMDA receptors is a key mechanism in excitotoxic neuronal injury, which is implicated in a range of neurological disorders. This technical guide provides a comprehensive overview of the theoretical framework and experimental protocols for investigating the neuroprotective potential of this compound in vitro. While direct experimental data on this compound's neuroprotective efficacy in cell-based assays are currently limited in public literature, this document outlines the established methodologies and expected outcomes based on its known mechanism of action as an NMDA receptor antagonist.

Introduction: The Rationale for this compound as a Neuroprotective Agent

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a central mechanism in various neurodegenerative diseases and acute brain injuries.[4] The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a pivotal role in mediating excitotoxic cell death.[4] Upon excessive stimulation by glutamate, NMDA receptors facilitate a massive influx of calcium ions (Ca²⁺) into the neuron. This intracellular calcium overload triggers a cascade of detrimental events, including the activation of degradative enzymes, production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[4]

This compound is a diarylethylamine that acts as a potent and selective non-competitive antagonist at the NMDA receptor.[1][2] By blocking the NMDA receptor channel, this compound can theoretically prevent or attenuate the downstream neurotoxic cascade initiated by excessive glutamate stimulation. An EU patent has been approved for the chemical class of 1,2-diarylethylamines, which includes this compound, for their potential use in treating neurotoxic injury.[1] This guide details the in vitro methodologies to empirically test this hypothesis.

Experimental Approaches to Assess Neuroprotection In Vitro

A variety of in vitro assays are available to quantify the potential neuroprotective effects of a compound. These assays typically involve inducing neurotoxicity in cultured neuronal cells and then assessing the ability of the test compound, in this case, this compound, to mitigate the damage.

Cell Models

The choice of cell model is critical for the relevance of in vitro findings. Commonly used models for neuroprotection studies include:

-

Primary Neuronal Cultures: Derived directly from rodent brain tissue (e.g., cortical or hippocampal neurons), these cells closely mimic the physiology of neurons in vivo.

-

Immortalized Neuronal Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y are widely used due to their human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype.[5][6][7]

Induction of Neurotoxicity

To model excitotoxicity in vitro, neuronal cultures are typically exposed to an NMDA receptor agonist, such as glutamate or NMDA itself. This exposure leads to dose-dependent cell death that can be attenuated by neuroprotective agents.

Key Experimental Assays

These assays provide a quantitative measure of cell health and survival.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

-

LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis). Measuring LDH activity in the medium provides an indicator of cytotoxicity.

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in excitotoxicity.

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Co-staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, which can be quantified using flow cytometry or fluorescence microscopy.

-

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation can be visualized by DAPI staining, appearing as brightly stained, condensed, or fragmented nuclei.[9]

-

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3, which is a key executioner caspase.

Oxidative stress is a major contributor to excitotoxicity-induced neuronal damage.

-

Reactive Oxygen Species (ROS) Measurement: Cellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). H2DCF-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[10][11][12]

Intracellular calcium overload is the primary trigger for excitotoxicity.

-

Fluorescent Calcium Indicators: Dyes such as Fura-2, Fluo-4, or genetically encoded calcium indicators (GECIs) can be loaded into cells to monitor changes in intracellular calcium concentration in real-time using fluorescence microscopy. A neuroprotective agent would be expected to reduce the magnitude and duration of the calcium influx induced by NMDA receptor activation.

Detailed Experimental Protocols

General Cell Culture and Differentiation

-

SH-SY5Y Cells: Culture in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids. For differentiation, cells are typically treated with retinoic acid (e.g., 10 µM) for 5-7 days.[7]

-

Primary Cortical Neurons: Isolate cortical tissue from embryonic day 18 (E18) rat or mouse pups. Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically. Plate the cells on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

NMDA-Induced Excitotoxicity Model

-

Plate differentiated SH-SY5Y cells or primary neurons at an appropriate density in 96-well plates.

-

After allowing the cells to adhere and mature (for primary neurons, typically 7-10 days in vitro), replace the culture medium with a serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

-

Induce excitotoxicity by adding NMDA (e.g., 100-300 µM) and a co-agonist like glycine (e.g., 10 µM) to the culture medium.

-

Incubate for a specified period (e.g., 24 hours).

-

Proceed with cell viability, apoptosis, or oxidative stress assays.

MTT Assay Protocol

-

After the excitotoxicity induction period, remove the culture medium.

-

Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Annexin V/PI Staining Protocol

-

After the excitotoxicity induction, collect the cells (including any floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

ROS Measurement Protocol

-

At the end of the excitotoxicity treatment, wash the cells with a suitable buffer (e.g., HBSS).

-

Load the cells with H2DCF-DA (e.g., 10 µM) for 30 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with appropriate filters (excitation ~485 nm, emission ~530 nm).

Quantitative Data Presentation

Table 1: Hypothetical Neuroprotective Effect of this compound on NMDA-Induced Excitotoxicity in SH-SY5Y Cells (MTT Assay)

| Treatment Group | This compound (µM) | NMDA (µM) | Cell Viability (% of Control) |

| Control | 0 | 0 | 100 ± 5.2 |

| NMDA alone | 0 | 100 | 45 ± 3.8 |

| This compound + NMDA | 0.1 | 100 | 52 ± 4.1 |

| This compound + NMDA | 1 | 100 | 68 ± 5.5 |

| This compound + NMDA | 10 | 100 | 85 ± 6.3 |

| This compound + NMDA | 100 | 100 | 92 ± 4.9 |

| This compound alone | 100 | 0 | 98 ± 5.0 |

Table 2: Hypothetical Effect of this compound on Apoptosis in Primary Cortical Neurons Exposed to NMDA (Annexin V/PI Staining)

| Treatment Group | This compound (µM) | NMDA (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | 0 | 0 | 3.2 ± 0.8 | 2.1 ± 0.5 |

| NMDA alone | 0 | 100 | 25.6 ± 2.1 | 15.4 ± 1.8 |

| This compound + NMDA | 10 | 100 | 12.3 ± 1.5 | 8.7 ± 1.1 |

Table 3: Hypothetical Effect of this compound on Oxidative Stress in Primary Cortical Neurons Exposed to NMDA (ROS Measurement)

| Treatment Group | This compound (µM) | NMDA (µM) | Relative Fluorescence Units (RFU) |

| Control | 0 | 0 | 1000 ± 85 |

| NMDA alone | 0 | 100 | 3500 ± 210 |

| This compound + NMDA | 10 | 100 | 1500 ± 120 |

Signaling Pathways and Visualization

The neuroprotective effects of NMDA receptor antagonists like this compound are mediated by the modulation of specific intracellular signaling pathways.

Key Signaling Pathways

-

Reduction of Intracellular Calcium Overload: The primary mechanism is the direct blockade of Ca²⁺ influx through the NMDA receptor channel.

-

CREB (cAMP response element-binding protein) Pathway: Synaptic NMDA receptor activity is known to promote the phosphorylation and activation of CREB, which in turn upregulates the expression of pro-survival genes, including Brain-Derived Neurotrophic Factor (BDNF). By preventing excitotoxic overstimulation, this compound may help preserve this neuroprotective pathway.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a major pro-survival pathway that can be activated downstream of NMDA receptors and BDNF signaling.

-

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in neuronal survival and plasticity.

Visualizations with Graphviz (DOT language)

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: Excitotoxicity and this compound's mechanism.

Caption: Pro-survival signaling pathways.

Caption: Experimental workflow for in vitro testing.

Conclusion and Future Directions

This compound's established role as a potent NMDA receptor antagonist provides a strong rationale for its investigation as a neuroprotective agent. The in vitro experimental protocols detailed in this guide offer a robust framework for quantifying its potential efficacy in mitigating excitotoxic neuronal injury. Future research should focus on generating concentration-response curves for this compound in various neurotoxicity models to determine its potency (EC₅₀) and maximal protective effect. Furthermore, elucidating the precise downstream signaling pathways modulated by this compound will provide a more complete understanding of its mechanism of action and inform its potential clinical translation for the treatment of neurological disorders characterized by excitotoxicity. The lack of direct in vitro neuroprotection data for this compound highlights a significant research gap and a promising avenue for future investigation.

References

- 1. gov.uk [gov.uk]

- 2. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues | PLOS One [journals.plos.org]

- 4. Apoptosis in neural development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Diphenidine for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Diphenidine (1-(1,2-diphenylethyl)piperidine), a dissociative anesthetic that has garnered significant interest within the research community. This document outlines a detailed synthetic protocol and a complete suite of analytical methods for the unambiguous identification and characterization of the molecule. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-alkylation of 1,2-diphenylethylamine with 1,5-dibromopentane. This method, referenced in multiple scientific publications, provides a reliable route to the target compound.

Experimental Protocol: Synthesis of (±)-1-(1,2-diphenylethyl)piperidine

Materials:

-

1,2-Diphenylethanamine

-

1,5-Dibromopentane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane (for column chromatography)

-

Ethyl acetate (for column chromatography)

Procedure:

-

To a solution of 1,2-diphenylethanamine (1.0 g, 5.07 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask, add potassium carbonate (2.10 g, 15.2 mmol).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 1,5-dibromopentane (0.77 mL, 5.58 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude product is purified by column chromatography on silica gel.

-

Eluent: A gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield this compound as a white to off-white solid.

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₃N | |

| Molecular Weight | 265.40 g/mol | |

| Melting Point | 210 °C | |

| Appearance | White crystalline solid | |

| Solubility (in organic solvents) | Ethanol (30 mg/mL), DMSO (30 mg/mL), DMF (50 mg/mL) |

Spectroscopic Data

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

-

Concentration: ~10 mg/mL

-

Techniques: ¹H NMR, ¹³C NMR

¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 7.40 | m | 10H | Aromatic protons |

| 3.95 | dd | 1H | CH-N |

| 3.15 | dd | 1H | CH₂-Ph (diastereotopic) |

| 2.90 | dd | 1H | CH₂-Ph (diastereotopic) |

| 2.30 - 2.50 | m | 4H | N-CH₂ (piperidine) |

| 1.40 - 1.60 | m | 6H | CH₂ (piperidine) |

¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | Aromatic C (quaternary) |

| 140.8 | Aromatic C (quaternary) |

| 128.9 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.2 | Aromatic CH |

| 126.3 | Aromatic CH |

| 70.1 | CH-N |

| 52.5 | N-CH₂ (piperidine) |

| 41.8 | CH₂-Ph |

| 26.5 | CH₂ (piperidine) |

| 24.8 | CH₂ (piperidine) |

Experimental Protocol (GC-MS):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Spectral Data (EI):

| m/z | Relative Intensity (%) | Assignment |

| 265 | 5 | [M]⁺ |

| 174 | 100 | [M - C₇H₇]⁺ (iminium ion) |

| 91 | 40 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocol (LC-MS/MS):

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

LC-MS/MS Data (ESI+):

| Precursor Ion (m/z) | Product Ions (m/z) |

| 266.2 | 174.1, 91.1 |

Experimental Protocol:

-

Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3025 - 3080 | Medium | Aromatic C-H stretch |

| 2930 - 2950 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium | Aromatic C=C stretch |

| 700, 750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Visualizations

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for chemical characterization.

Diphenidine's Impact on Field Excitatory Postsynaptic Potentials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of diphenidine on field excitatory postsynaptic potentials (fEPSPs), drawing from key electrophysiological studies. This compound, a diarylethylamine dissociative substance, has garnered attention for its potent antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and glutamatergic neurotransmission. This document outlines the quantitative effects of this compound on fEPSPs, details the experimental protocols for these measurements, and illustrates the underlying signaling pathways.

Quantitative Effects of this compound on fEPSPs

This compound selectively inhibits the NMDA receptor-mediated component of the fEPSP with a characteristically slow onset of action. In contrast, it shows negligible effects on AMPA receptor-mediated synaptic transmission, highlighting its specificity. The following tables summarize the quantitative data from electrophysiological experiments.

Table 1: Effect of this compound and Related Compounds on NMDA Receptor-Mediated fEPSPs

| Compound | Concentration (μM) | Effect on NMDA Receptor-Mediated fEPSP | Onset of Action | Reference |

| This compound (DPH) | 10 | Slow reduction; equilibrium not reached within 3 hours of superfusion.[1][2] | Slow[1][2][3][4] | [1][2][3][4] |

| Ephenidine | 1 | ~25% inhibition after 4 hours of superfusion.[5][6] | Slow[5][6] | [5][6] |

| Ephenidine | 10 | Near maximal inhibition after 4 hours of superfusion.[5][6] | Slow[5][6] | [5][6] |

| 2-Methoxy-diphenidine (2-MXP) | 10 | Abolished the remaining NMDAR-fEPSPs after AMPA and GABA receptor antagonism.[1][2][3] | Not specified | [1][2][3] |

Table 2: Specificity of this compound Analogues on Glutamate Receptor-Mediated fEPSPs

| Compound | Concentration (μM) | Effect on AMPA Receptor-Mediated fEPSP | Reference |

| Ephenidine | 50 | No effect.[5][6] | [5][6] |

| 2-Methoxy-diphenidine (2-MXP) | 50-100 | No reduction observed.[1][2][3] | [1][2][3] |

Table 3: Effect of Ephenidine on Long-Term Potentiation (LTP)

| Compound | Concentration (μM) | Effect on LTP Induction (via Theta Burst Stimulation) | Reference |

| Ephenidine | 10 | Completely blocked the induction of LTP in CA1.[5][6][7] | [5][6][7] |

Experimental Protocols

The following section details the methodology for in vitro electrophysiological recordings of fEPSPs to assess the effects of this compound.

Hippocampal Slice Preparation

-

Animal Model: Male Wistar rats (9-10 weeks old) are used.[1][8]

-

Euthanasia: Sacrifice is performed via neck vertebral dislocation in accordance with ethical guidelines.[1][8]

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[1][8] Parasagittal hippocampal slices, typically 400 μm thick, are prepared using a vibratome.[1][8]

-

aCSF Composition: The aCSF consists of (in mM): 124 NaCl, 26 NaHCO3, 3 KCl, 1.4 NaH2PO4, 1 MgSO4, 2 CaCl2, and 10 D-glucose.[1][8] The solution is continuously bubbled with 95% O2 and 5% CO2.[1][8]

fEPSP Recording

-

Recording Chamber: Slices are transferred to a submerged recording chamber and perfused with oxygenated aCSF at 28–30°C.[1][8]

-

Electrode Placement: A bipolar stimulating electrode is positioned to stimulate the Schaffer collateral pathway.[1][8] A glass microelectrode for recording fEPSPs is placed in the stratum radiatum of the CA1 region.[1][8]

-

Stimulation Protocol: Stimuli are delivered at a low frequency, such as 0.03 Hz.[1][8]

Isolation of NMDA Receptor-Mediated fEPSPs

-

Pharmacological Blockade: To isolate the NMDA receptor component of the fEPSP, AMPA and GABA receptor-mediated transmission is blocked.[1][8] This is achieved by adding the following antagonists to the aCSF:

-

Baseline Recording: After application of the antagonist cocktail, the stimulus strength is increased to obtain a submaximal NMDAR-fEPSP, and a stable baseline is recorded for at least 30 minutes.[1][3][8]

Drug Application and Data Analysis

-

This compound Application: A solution of this compound (e.g., 1 μM or 10 μM) is added to the perfusate for an extended period (3-12 hours) due to its slow onset of action.[1][8]

-

Data Acquisition and Analysis: The amplitude and area of the NMDAR-fEPSP are recorded and analyzed on-line.[1][8] The effects of the drug are typically expressed as a percentage of the baseline response.[3] Single exponential curves can be fitted to the data to determine the time to half-maximal response and the maximal effect.[3][8]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which this compound affects fEPSPs is through the direct, non-competitive antagonism of the NMDA receptor.

This compound's Interaction with the NMDA Receptor

This compound acts as an uncompetitive antagonist at the PCP site located within the ion channel of the NMDA receptor.[5] This voltage-dependent blockade prevents the influx of Ca2+ ions, which is a critical step in the induction of synaptic plasticity, such as Long-Term Potentiation (LTP). The slow onset of the fEPSP block by this compound is characteristic of open-channel blockers, which require the receptor to be activated by glutamate and a co-agonist (glycine or D-serine) for the drug to access its binding site.[9]

References

- 1. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues | PLOS One [journals.plos.org]

- 3. Pharmacological Investigations of the Dissociative ‘Legal Highs’ this compound, Methoxphenidine and Analogues | PLOS One [journals.plos.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. S-EPMC5084681 - Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties. - OmicsDI [omicsdi.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.plos.org [journals.plos.org]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,2-diphenylethyl)piperidine, commonly known as Diphenidine, is a dissociative anesthetic that has garnered significant interest within the scientific community for its potent pharmacological effects. This technical guide provides an in-depth analysis of the primary pharmacological targets of this compound, with a focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor. This document summarizes the available quantitative binding data, details the experimental protocols used for its characterization, and visualizes the core signaling pathway associated with its primary target. While the NMDA receptor is established as the principal site of action, potential interactions with other targets are also discussed, though quantitative data for these interactions are less defined in the current literature.

Introduction

1-(1,2-diphenylethyl)piperidine is a diarylethylamine derivative that exhibits potent dissociative and hallucinogenic properties.[1] Its mechanism of action is primarily attributed to its effects on the central nervous system, where it modulates glutamatergic neurotransmission. Understanding the specific molecular targets and their associated signaling pathways is crucial for elucidating its pharmacological profile and for the development of novel therapeutic agents. This guide serves as a comprehensive resource for researchers engaged in the study of this compound and related compounds.

Quantitative Pharmacological Data

The primary pharmacological target of 1-(1,2-diphenylethyl)piperidine is the ion channel of the N-methyl-D-aspartate (NMDA) receptor, where it acts as a non-competitive antagonist. The binding affinity of this compound and its enantiomers has been quantified through radioligand binding assays.

Table 1: Binding Affinity of 1-(1,2-diphenylethyl)piperidine Enantiomers at the NMDA Receptor

| Compound | Ki (nM) for [3H]MK-801 Binding |

| (S)-1-(1,2-diphenylethyl)piperidine | 35 ± 5 |

| (R)-1-(1,2-diphenylethyl)piperidine | 1710 ± 150 |

| (±)-1-(1,2-diphenylethyl)piperidine | 70 ± 8 |

Data sourced from Berger et al. (2009).

Secondary and Potential Pharmacological Targets

While the NMDA receptor is the primary target, literature suggests potential interactions of this compound with other neuronal proteins, although specific quantitative binding data is limited.

-

Norepinephrine Transporter (NET): Similar to its effects on DAT, this compound is suggested to have an inhibitory effect on the norepinephrine transporter. Quantitative affinity data for this interaction is not well-documented.

-

Sigma Receptors (σ1 and σ2): While some piperidine derivatives exhibit high affinity for sigma receptors, specific binding studies quantifying the affinity of this compound for σ1 and σ2 receptors are lacking in the current body of scientific literature.

-

Opioid Receptors (μ, δ, κ): The pharmacological profile of some dissociatives includes interaction with opioid receptors. However, there is no direct evidence or quantitative data to confirm a significant interaction of this compound with mu, delta, or kappa opioid receptors.

Experimental Protocols

The characterization of the pharmacological targets of 1-(1,2-diphenylethyl)piperidine relies on specific in vitro assays. The following are detailed methodologies for key experiments.

[3H]MK-801 Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is adapted from the methods used to determine the binding affinity of compounds at the NMDA receptor ion channel site.

Objective: To determine the inhibitory constant (Ki) of 1-(1,2-diphenylethyl)piperidine for the [3H]MK-801 binding site on the NMDA receptor in rat brain membranes.

Materials:

-

Rat brain membranes (cortical or whole brain minus cerebellum)

-

[3H]MK-801 (radioligand)

-

Unlabeled (+)-MK-801 (for non-specific binding determination)

-

1-(1,2-diphenylethyl)piperidine (test compound)

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Polytron or similar homogenizer

-

Centrifuge

-

Incubator

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize thawed rat brain tissue in 10 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three more times to thoroughly wash the membranes.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL. Protein concentration can be determined using a standard method such as the Bradford assay.

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add 100 µL of assay buffer, 100 µL of [3H]MK-801 (final concentration ~1-5 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: Add 100 µL of unlabeled (+)-MK-801 (final concentration ~10 µM), 100 µL of [3H]MK-801, and 100 µL of membrane suspension.

-

Test Compound: Add 100 µL of 1-(1,2-diphenylethyl)piperidine at various concentrations, 100 µL of [3H]MK-801, and 100 µL of membrane suspension.

-

-

Incubation:

-

Incubate the tubes at room temperature (25°C) for 60 minutes.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Transporter Uptake Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory effects of compounds on dopamine and norepinephrine transporters using a fluorescent substrate.

Objective: To determine the IC50 of 1-(1,2-diphenylethyl)piperidine for the inhibition of dopamine and norepinephrine uptake in cells expressing the respective transporters.

Materials:

-

Cell line stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) (e.g., HEK293 cells)

-

Fluorescent monoamine transporter substrate (e.g., from a commercially available kit)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Known transporter inhibitors for positive controls (e.g., GBR 12909 for DAT, Desipramine for NET)

-

1-(1,2-diphenylethyl)piperidine (test compound)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Plating:

-

Culture the hDAT or hNET expressing cells according to standard protocols.

-

Plate the cells in 96-well microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

-

-

Assay Procedure:

-

On the day of the assay, remove the culture medium from the wells.

-

Wash the cells once with assay buffer.

-

Add 50 µL of assay buffer containing various concentrations of the test compound or control inhibitor to the wells.

-

Incubate for 10-20 minutes at room temperature or 37°C.

-

-

Substrate Addition and Signal Detection:

-

Add 50 µL of the fluorescent substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 10-30 minutes, or as an endpoint reading after a defined incubation period.

-

-

Data Analysis:

-

The rate of substrate uptake is determined from the slope of the kinetic read or the endpoint fluorescence value.

-

Plot the percentage of inhibition of uptake versus the concentration of the test compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The binding of 1-(1,2-diphenylethyl)piperidine to the NMDA receptor ion channel blocks the influx of Ca2+, thereby inhibiting downstream signaling cascades.

Caption: NMDA receptor activation and antagonism by 1-(1,2-diphenylethyl)piperidine.

Experimental Workflow for Ki Determination

The following diagram illustrates the workflow for determining the inhibitory constant (Ki) of a test compound.

Caption: Workflow for determining the Ki value via radioligand binding assay.

Conclusion

The primary pharmacological target of 1-(1,2-diphenylethyl)piperidine is unequivocally the N-methyl-D-aspartate (NMDA) receptor, where it functions as a potent, non-competitive antagonist with a notable stereoselectivity for the (S)-enantiomer. While there are indications of its interaction with monoamine transporters, the quantitative binding affinities at these and other potential secondary targets, such as sigma and opioid receptors, remain to be thoroughly elucidated. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers to further investigate the complex pharmacology of this compound and its potential therapeutic applications. Future research should aim to quantify the binding of this compound at these secondary targets to build a more complete pharmacological profile.

References

An In-Depth Technical Guide to the Initial In Vitro Screening of Diphenidine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening methodologies for Diphenidine and its structural analogues. This compound, a diarylethylamine, has garnered significant interest within the scientific community for its potent dissociative properties, primarily mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor. This document outlines the key experimental protocols, presents collated quantitative data from foundational studies, and visualizes the critical signaling pathways and experimental workflows involved in the preliminary assessment of these compounds.

Introduction to this compound and its Analogues

This compound (1-(1,2-diphenylethyl)piperidine) belongs to the 1,2-diarylethylamine class of substances.[1][2] These compounds are recognized for their diverse pharmacological activities, including neuroprotective, analgesic, and antidepressant effects, largely attributed to their action as NMDA receptor antagonists.[3][4] Structurally, they are distinct from other well-known NMDA receptor antagonists like arylcyclohexylamines (e.g., phencyclidine (PCP) and ketamine), yet they share a similar mechanism of action by blocking the ion channel of the NMDA receptor.[1][5] The initial in vitro screening of this compound and its analogues is crucial for elucidating their potency, selectivity, and potential therapeutic applications, as well as understanding their structure-activity relationships (SAR).

Core Pharmacological Target: The NMDA Receptor

The primary molecular target for this compound and its analogues is the NMDA receptor, a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system.[3][6] These compounds typically act as uncompetitive antagonists, binding to a site within the ion channel pore, often referred to as the "PCP site," thereby blocking the influx of Ca2+ and Na+ ions.[5][7] This action underlies their characteristic dissociative effects.[3]

Signaling Pathway of NMDA Receptor Antagonism by this compound

The following diagram illustrates the mechanism of NMDA receptor antagonism by this compound. Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization, leads to the opening of the ion channel. This compound and its analogues access a binding site within the open channel, physically occluding it and preventing ion translocation.

Quantitative Data: Receptor Binding and Functional Assays

The following tables summarize the quantitative data from in vitro studies on this compound and several of its key analogues. These data are essential for comparing the potency and selectivity of these compounds.

Table 1: NMDA Receptor Binding Affinities

This table presents the inhibitory constant (Ki) values for the binding of this compound and its analogues to the PCP site of the NMDA receptor, typically determined using radioligand binding assays with [3H]-MK-801.[7][8] Lower Ki values indicate higher binding affinity.

| Compound | Ki (nM) at NMDA Receptor (PCP Site) | Reference(s) |

| This compound (DPH) | 18 - 39 | [5] |

| 2-MeO-Diphenidine (2-MXP) | 89 | [7] |

| 3-MeO-Diphenidine (3-MXP) | 39 | [7] |

| 4-MeO-Diphenidine (4-MXP) | 461 | [7] |

| 2-Cl-Diphenidine (2-Cl-DPH) | 45 | [8] |

| Reference Compounds | ||

| Phencyclidine (PCP) | 59 | [7] |

| Ketamine | 660 | [7] |

| (+)-MK-801 | 3.1 | [7] |

Note: The (S)-enantiomer of this compound has a 40-fold higher affinity for the NMDA receptor than the (R)-enantiomer.[5]

Table 2: Off-Target Binding Affinities

This compound and its analogues also exhibit binding affinity for other CNS targets, which may contribute to their overall pharmacological profile.[5][8] The following table summarizes Ki values for key off-target receptors.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Reference(s) |

| This compound (DPH) | 230 - 317 | 1050 | >10,000 | 290 | 193 | [5] |

| 2-MeO-Diphenidine (2-MXP) | 711 | 2270 | >10,000 | 124 | 508 | [7][8] |

| 3-MeO-Diphenidine (3-MXP) | 266 | 980 | >10,000 | 321 | 240 | [7][8] |

| 4-MeO-Diphenidine (4-MXP) | 181 | 1660 | 4860 | 1140 | 1110 | [7][8] |

| 2-Cl-Diphenidine (2-Cl-DPH) | 1040 | 3630 | >10,000 | 1120 | 563 | [8] |

Table 3: Monoamine Reuptake Inhibition

Functional assays are used to determine the potency of these compounds in inhibiting the reuptake of monoamine neurotransmitters. The following table presents the half-maximal inhibitory concentration (IC50) values.

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference(s) |

| This compound (DPH) | 0.82 | 2.1 | >10 | [8] |

| 2-MeO-Diphenidine (2-MXP) | 1.1 | 4.3 | >10 | [8] |

| 3-MeO-Diphenidine (3-MXP) | 0.44 | 1.8 | >10 | [8] |

| 4-MeO-Diphenidine (4-MXP) | 0.28 | 3.3 | 19.0 | [8] |

| 2-Cl-Diphenidine (2-Cl-DPH) | 2.0 | 7.6 | >10 | [8] |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reliable in vitro screening of novel compounds. The following sections describe the methodologies commonly employed for this compound and its analogues.

NMDA Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the PCP site within the NMDA receptor ion channel.[7][8]

-

Objective: To determine the Ki of a test compound by measuring its ability to displace a specific radioligand ([3H]-MK-801) from the NMDA receptor.

-

Materials:

-

Radioligand: [3H]-(+)-MK-801.

-

Tissue Preparation: Rat forebrain homogenate is commonly used as the source of NMDA receptors.

-

Assay Buffer: Typically 10 mM HEPES buffer, pH 7.4.

-

Co-agonists: Glutamate (e.g., 100 µM) and Glycine (e.g., 10 µM) are required to open the NMDA receptor channel.

-

Test Compounds: this compound or its analogues at various concentrations.

-

Non-specific Binding Control: A high concentration of a known ligand (e.g., 30 µM (+)-MK-801).

-

Filtration System: Glass fiber filters and a cell harvester.

-

Detection: Liquid scintillation counter.

-

-

Procedure:

-

Incubate the rat forebrain homogenate with [3H]-MK-801, glutamate, glycine, and varying concentrations of the test compound.

-

Allow the mixture to equilibrate at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[8]

-

The following diagram illustrates the workflow for this assay.

Monoamine Transporter Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[8]

-

Objective: To determine the IC50 of a test compound for inhibiting monoamine transporter function.

-

Materials:

-

Cell Lines: HEK293 cells stably expressing the human DAT, NET, or SERT.

-

Radiolabeled Substrates: [3H]-dopamine, [3H]-norepinephrine, or [3H]-serotonin.

-

Assay Buffer: Krebs-Ringer-HEPES buffer.

-

Test Compounds: this compound or its analogues at various concentrations.

-

Non-specific Uptake Control: A known potent inhibitor for each transporter (e.g., cocaine for DAT).

-

-

Procedure:

-

Pre-incubate the transporter-expressing cells with varying concentrations of the test compound.

-

Initiate the uptake reaction by adding the respective radiolabeled monoamine substrate.

-

Incubate for a short period at room temperature.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-